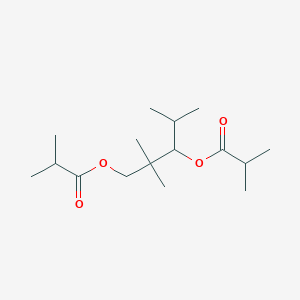

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

Beschreibung

Eigenschaften

IUPAC Name |

[2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVSWZDEEGIJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027635 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with a musty odor. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

380 °C, 716 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

250 °F (121 °C) (Open cup), 250 °F (open cup) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.94 at 25 °C/4 °C | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

9.9 (Air = 1) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5x10(-3) mmHg | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Low color | |

CAS No. |

6846-50-0 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6846-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL PENTANYL DIISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KZA479DWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Freezing point: -70 °C, -94 °F | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/821 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate

Abstract

This compound (TMPD-DIB), commercially known as TXIB, is a premier non-phthalate plasticizer and coalescing agent valued for its low viscosity, high stability, and safety profile.[1] Its synthesis is a cornerstone of fine chemical engineering, primarily achieved through a multi-step process originating from isobutyraldehyde. This guide provides an in-depth exploration of the core synthesis mechanisms, offering researchers and drug development professionals a comprehensive understanding of the reaction pathways, the causality behind experimental choices, and validated protocols. We will dissect the primary industrial route, which involves a base-catalyzed Aldol-Tishchenko reaction to form a key monoester intermediate, followed by an acid-catalyzed esterification to yield the final diisobutyrate product.

The Primary Industrial Synthesis Pathway: A Two-Stage Process

The most economically viable and widely practiced synthesis of TMPD-DIB begins with isobutyraldehyde, a readily available byproduct from butanol-octanol production.[1] The overall transformation is elegantly achieved in two distinct stages:

-

Stage 1: The formation of the intermediate, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), via a tandem Aldol condensation and Claisen-Tishchenko reaction.

-

Stage 2: The final esterification of TMPD-MIB with isobutyric acid to produce the target diisobutyrate, TMPD-DIB.

This structured approach allows for high control over reaction conditions and maximizes the yield of the desired product.

References

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (TXIB), a high-performance, non-phthalate plasticizer and coalescing agent. With CAS Registry Number 6846-50-0, TXIB is distinguished by its exceptionally low viscosity, excellent thermal and hydrolytic stability, and broad compatibility with various polymer systems.[1][2] This document details its molecular structure, physicochemical characteristics, synthesis, analytical methodologies, reactivity, and key performance attributes in industrial applications. The content is tailored for researchers, scientists, and formulation professionals in the polymer, coatings, and drug development industries, offering field-proven insights into its application and behavior.

Molecular Structure and Identification

This compound is the di-ester of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.[3] Its structure features a highly branched aliphatic backbone, which is fundamental to its physical properties and performance. The steric hindrance provided by the gem-dimethyl groups and the isopropyl group contributes significantly to its exceptional hydrolytic and thermal stability.

IUPAC Name: [2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate[4] CAS Registry Number: 6846-50-0[4][5] Molecular Formula: C₁₆H₃₀O₄[4][5][6] Molecular Weight: 286.41 g/mol [4][5][7]

Synonyms: TXIB, Kodaflex TXIB, Isobutyric acid, 1-isopropyl-2,2-dimethyltrimethylene ester.[5][8]

References

- 1. ulprospector.com [ulprospector.com]

- 2. TXIB Formulation Additive | Eastman [eastman.com]

- 3. This compound | 6846-50-0 | Benchchem [benchchem.com]

- 4. This compound | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. bastone-plastics.com [bastone-plastics.com]

- 8. This compound [webbook.nist.gov]

CAS number 6846-50-0 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS 6846-50-0)

Introduction

In the landscape of industrial and research chemicals, a thorough understanding of a compound's physicochemical properties is the bedrock of innovation, safety, and regulatory compliance. This guide provides a detailed examination of this compound, identified by its CAS (Chemical Abstracts Service) Registry Number 6846-50-0 . This compound, a high-molecular-weight ester, is widely recognized under trade names such as Kodaflex® TXIB and Eastman TXIB™[1][2][3][4]. It serves primarily as a non-phthalate plasticizer in a range of polymer systems, particularly polyvinyl chloride (PVC), and as a solvent or coalescing agent in coatings, adhesives, and inks[5][6][7].

For researchers and drug development professionals, understanding the properties of such excipients is paramount. Its low volatility, high stability, and specific solubility profile dictate its behavior in formulations, its interaction with active pharmaceutical ingredients (APIs), and its toxicological and environmental footprint. This document synthesizes empirical data with practical insights, offering a comprehensive resource for informed application and development.

Chemical Identity and Molecular Structure

A compound's identity is its structural formula, which dictates all its chemical and physical behaviors.

-

IUPAC Name: 2,2,4-Trimethyl-1,3-pentanediyl diisobutyrate[5]

-

Synonyms: 1-Isopropyl-2,2-dimethyltrimethylene diisobutyrate, TXIB[2][3][7]

The arrangement of its ester and alkyl groups results in a sterically hindered structure that contributes to its high stability and unique performance characteristics.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The utility and safety profile of a compound are defined by its physical and chemical properties. The following table summarizes the key parameters for CAS 6846-50-0, sourced from various safety data sheets and chemical databases.

| Property | Value | Significance in Research & Development |

| Physical State | Clear, colorless liquid with a mild or musty odor.[2][3] | The liquid state at room temperature simplifies handling and incorporation into formulations. The low odor profile is advantageous for consumer and medical products. |

| Melting Point | -70 °C (-94 °F)[1][3][10] | An extremely low melting point ensures the compound remains liquid and functional across a very wide range of storage and application temperatures, preventing solidification. |

| Boiling Point | 280 °C (536 °F) at 760 mmHg[1][4][9][10] | A high boiling point corresponds to very low volatility. This is critical for its role as a plasticizer, ensuring permanence in the final product and minimizing evaporative loss or worker exposure via inhalation. |

| Density | 0.940 - 0.941 g/mL at 25 °C[1][9][10] | Essential for precise formulation calculations, converting mass to volume, and for quality control verification of raw materials. |

| Vapor Pressure | 8.5 x 10⁻³ mmHg at 25 °C[2][3][] | This very low value confirms its low volatility and classifies it as a low Volatile Organic Compound (LVP-VOC), which is favorable from an environmental and safety perspective.[12] |

| Water Solubility | Insoluble; 11.4 - 13 mg/L at 25 °C[1][9][13] | High hydrophobicity is fundamental to its function. It will not readily leach out of polymer matrices when exposed to aqueous environments, ensuring product durability. |

| Log P (o/w) | ~4.91[6][13] | The high octanol-water partition coefficient indicates strong lipophilicity. This predicts its preference for non-polar environments (like polymers) and suggests a potential for bioaccumulation in organisms. |

| Flash Point | 121 - 128 °C (250 - 262.4 °F)[1][4][14] | A high flash point indicates it is not easily ignitable, contributing to a safer handling and storage profile compared to more volatile solvents. |

| Autoignition Temp. | 423 - 424 °C (793.4 - 795 °F)[1][4][13] | The temperature at which it will self-ignite is very high, further underscoring its thermal stability and low fire hazard under normal processing conditions. |

| Vapor Density | 9.9 (Air = 1.0)[1][3] | The vapor is nearly ten times denser than air. In the event of aerosolization or vaporization at high temperatures, vapors will accumulate in low-lying areas, a critical consideration for ventilation design. |

| Refractive Index | n 20/D 1.434[6][9] | A useful, non-destructive physical constant for rapid identity confirmation and purity assessment of the substance. |

Stability, Reactivity, and Handling

From a practical standpoint, understanding a chemical's stability is crucial for ensuring its integrity during storage and use, as well as for preventing hazardous situations.

-

Chemical Stability: The compound is stable under normal ambient conditions of temperature and pressure.[4] Its ester linkages are sterically hindered, granting it excellent hydrolytic stability, even in contact with high pH emulsions.[15][16]

-

Conditions to Avoid: Exposure to extremely high temperatures and incompatible materials should be avoided.[13]

-

Incompatible Materials: It can react with strong oxidizing agents.[1][4]

-

Hazardous Decomposition: When subjected to thermal decomposition, it can release carbon monoxide (CO) and carbon dioxide (CO₂).[1][4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][4]

For laboratory use, standard chemical hygiene practices are recommended. This includes handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles and chemical-resistant gloves, and avoiding direct contact with skin and eyes.[1]

Toxicological and Environmental Considerations

A comprehensive physicochemical profile must include data relevant to safety and environmental impact, which are critical for risk assessment in any application, especially those related to drug development.

Human Health

-

Acute Toxicity: The compound exhibits low acute toxicity. The oral LD50 in rats is greater than 3200 mg/kg, and based on available data, the classification criteria for acute oral, dermal, or inhalation toxicity are generally not met.[1][13]

-

Irritation and Sensitization: It is generally not classified as a skin or eye irritant.[13][14] However, as with any chemical, direct contact should be avoided.

-

Genotoxicity: Studies have shown no genotoxic effects in bacterial assays or in vitro chromosomal aberration tests.[17]

-

Reproductive/Developmental Toxicity: In a combined screening test, no adverse effects on mating, fertility, or developmental endpoints were observed up to the highest dose tested (750 mg/kg/day).[17]

Environmental Profile

-

Biodegradability: The substance is considered "inherently biodegradable".[17] This means it has the potential to be broken down by microorganisms in the environment, although this may occur slowly.

-

Environmental Fate: Due to its low water solubility and high Log P, if released into the environment, it is expected to partition strongly to soil and sediment. Its low vapor pressure indicates that volatilization to the atmosphere is not a significant fate process.[3]

-

Ecotoxicity: The compound is considered slightly to moderately toxic to aquatic organisms.[17] The Predicted No-Effect Concentration (PNEC) has been calculated at 0.032 mg/L, and environmental risk is presumed to be low based on current use patterns.[17]

Experimental Methodologies: A Conceptual Framework

The generation of reliable physicochemical data is contingent upon standardized, validated experimental protocols. The workflow below illustrates a generalized process for characterizing a chemical substance like CAS 6846-50-0, aligning with principles from organizations like the OECD (Organisation for Economic Co-operation and Development).

Caption: Conceptual workflow for the determination of key physicochemical properties.

Protocol Example: Determination of Log P (o/w) via HPLC Method (OECD 117)

This protocol is a condensed representation of the standard methodology, highlighting the causality behind the procedural steps.

-

Objective: To determine the octanol-water partition coefficient (Log P), a critical measure of lipophilicity, which informs bioavailability, membrane permeability, and environmental bioaccumulation potential. The HPLC method is chosen for its speed, accuracy, and requirement for only small amounts of the test substance.

-

Principle: The method is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its known Log P value. By running a series of calibration standards with known Log P values, a regression curve is generated. The Log P of the test substance (CAS 6846-50-0) is then interpolated from its measured retention time.

-

Methodology:

-

Step 1: Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of methanol and water. The high methanol concentration is necessary to ensure that the highly lipophilic test substance (Log P ~4.9) elutes in a reasonable time.

-

Step 2: Calibration Standards: Select at least 6 reference compounds with well-established Log P values that bracket the expected value for the test substance. Dissolve them in the mobile phase.

-

Step 3: Test Substance Preparation: Prepare a dilute solution of CAS 6846-50-0 in the mobile phase. The concentration must be within the linear range of the detector (e.g., a UV detector).

-

Step 4: Chromatographic Run:

-

Inject the calibration standards and record their retention times (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead-time (elution time of a non-retained substance).

-

Plot log k versus the known Log P for the standards. Perform a linear regression to establish the calibration curve. The R² value should be >0.95 for a valid correlation.

-

-

Step 5: Sample Analysis: Inject the test substance solution and record its retention time. Calculate its log k value.

-

Step 6: Log P Determination: Using the regression equation from the calibration curve, calculate the Log P of CAS 6846-50-0 from its measured log k value.

-

-

Self-Validation: The system is validated by the linearity of the calibration curve, the inclusion of bracketing standards, and consistent results across replicate injections. This ensures the trustworthiness of the determined value.

Conclusion

This compound (CAS 6846-50-0) is a compound with a well-defined and highly advantageous set of physicochemical properties for its intended applications. Its profile is dominated by high thermal stability, extremely low volatility, and pronounced hydrophobicity. These characteristics make it an effective and permanent plasticizer and coalescent. For scientists in research and drug development, its low acute toxicity and predictable chemical behavior offer a reliable basis for formulation, while its high Log P and environmental persistence are critical parameters to consider in comprehensive safety and lifecycle assessments. The data and frameworks presented in this guide provide the necessary technical foundation for the expert application of this versatile compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. This compound | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.nl [fishersci.nl]

- 5. CAS 6846-50-0: 2,2,4-Trimethyl-1,3-pentanediol diisobutyra… [cymitquimica.com]

- 6. This compound | 6846-50-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. 6846-50-0 | CAS DataBase [m.chemicalbook.com]

- 10. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 12. Texanol Ester Alcohol|Coalescent for Research [benchchem.com]

- 13. monumentchemical.com [monumentchemical.com]

- 14. cpachem.com [cpachem.com]

- 15. kianresin.com [kianresin.com]

- 16. 5.imimg.com [5.imimg.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Comprehensive Technical Guide to 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate: Properties, Synthesis, and Analysis for Scientific Applications

This technical guide provides an in-depth exploration of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, a versatile chemical compound with a broad spectrum of applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical identity, physicochemical properties, synthesis, toxicological profile, and analytical methodologies. By delving into the causality behind its functional roles, particularly as a non-phthalate plasticizer, this guide aims to equip the scientific community with the foundational knowledge required for its evaluation in both established and novel applications, including its potential utility in the pharmaceutical sciences.

Chemical Identity and Synonyms

This compound is a diester of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.[1] Its unique branched structure contributes to its distinct physical and chemical properties. A comprehensive understanding of its nomenclature is essential for navigating the scientific literature and regulatory documents.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | [2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate |

| CAS Number | 6846-50-0[2] |

| EC Number | 229-934-9[3] |

| Molecular Formula | C₁₆H₃₀O₄[2][4] |

| Molecular Weight | 286.41 g/mol [2][4] |

| InChI Key | OMVSWZDEEGIJJI-UHFFFAOYSA-N[3] |

| Common Synonyms | TXIB, Kodaflex TXIB, Trimethyl pentanyl diisobutyrate, Isobutyric acid, 1-isopropyl-2,2-dimethyltrimethylene ester, Propanoic acid, 2-methyl-, 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl ester[4][5][6] |

| Trade Names | Eastman TXIB, Texanol Isobutyrate, Kyowanol D, Kyowanol M, Optifilm Enhancer 300[7] |

Physicochemical Properties

The performance of this compound in various applications is a direct consequence of its physical and chemical characteristics. It is a clear, colorless liquid with a musty odor.[5] Its high boiling point and low vapor pressure classify it as a semi-volatile organic compound (SVOC).

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid with a musty odor | [5] |

| Melting Point | -70 °C | [6] |

| Boiling Point | 280 °C | [6] |

| Flash Point | >128 °C | [8] |

| Density | 0.941 g/mL at 25 °C | [6] |

| Vapor Pressure | 1.5 Pa at 25 °C | [6] |

| Water Solubility | 13 mg/L at 25 °C | [6] |

| logP (Octanol-Water Partition Coefficient) | 4.91 at 25 °C | [6] |

| Viscosity | 9 cP at 25 °C | [6] |

These properties, particularly its low viscosity, high thermal stability, and resistance to hydrolysis, make it a desirable component in formulations requiring long-term stability and performance.[1]

Synthesis Methodologies

The industrial synthesis of this compound is primarily achieved through two main routes. Understanding these pathways is crucial for appreciating the potential impurity profile and for designing customized synthesis protocols for high-purity applications.

Esterification of 2,2,4-Trimethyl-1,3-pentanediol

The most common method involves the direct esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid.[1] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid.[9] The use of solid acid catalysts has been explored to achieve high purity (up to 99.12%).[1]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: A round-bottom flask is charged with 2,2,4-trimethyl-1,3-pentanediol, isobutyric acid (in molar excess), and a catalytic amount of p-toluenesulfonic acid. The flask is equipped with a distillation column (e.g., an Oldershaw column) to facilitate the removal of water, which is a byproduct of the reaction.[9]

-

Reaction Conditions: The reaction mixture is heated to a temperature of approximately 120°C to 150°C.[9][10] The reaction is monitored for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess isobutyric acid and the catalyst are neutralized with a basic solution. The organic layer is then separated, washed with water, and dried. The final product is purified by vacuum distillation.

Synthesis from Isobutyraldehyde

An alternative synthesis route starts from isobutyraldehyde. This method involves an aldol condensation and a subsequent disproportionation-esterification reaction to form 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. The remaining unreacted isobutyraldehyde is then oxidized to isobutyric acid, which in turn esterifies the monoisobutyrate to yield the final diisobutyrate product.[11]

Caption: Synthesis of this compound from Isobutyraldehyde.

Applications with a Focus on Scientific Relevance

While this compound is widely used in industrial applications such as vinyl flooring, adhesives, and coatings, its properties suggest potential utility in more specialized scientific domains.[1]

Plasticizer in Polymeric Matrices

The primary function of this compound is as a plasticizer, particularly in polyvinyl chloride (PVC) formulations. It enhances flexibility and workability by reducing intermolecular forces between polymer chains.[1] This characteristic is of interest in the development of flexible polymeric materials for medical devices and laboratory equipment where biocompatibility is a key consideration. Its non-phthalate nature makes it a favorable alternative to traditional plasticizers.

Potential as a Pharmaceutical Excipient

Although not extensively documented as a pharmaceutical excipient in publicly available literature, its properties such as low toxicity, high stability, and plasticizing effects suggest it could be investigated for such applications. Potential areas of exploration include:

-

Film Coatings: As a plasticizer in aqueous or solvent-based film coatings for tablets and capsules to improve the flexibility and prevent cracking of the coating.

-

Matrix Systems: In the formulation of controlled-release drug delivery systems, where it could modify the polymer matrix to control the diffusion and release of the active pharmaceutical ingredient (API).

-

Topical and Transdermal Formulations: Its low water solubility and potential to act as a vehicle could be explored in the development of creams, ointments, and transdermal patches.

It is important to note that any new application as a pharmaceutical excipient would require rigorous toxicological and biocompatibility testing to meet regulatory standards.

Toxicological Profile and Safety Assessment

A thorough understanding of the toxicological profile of any compound is paramount for its safe handling and for evaluating its potential use in applications with human contact.

Acute and Chronic Toxicity

Studies have shown that this compound has a low order of acute toxicity.[12] In animal studies, it is considered to be practically nontoxic via oral and dermal routes. It is a slight skin irritant but not a sensitizer. Repeated dose studies in rats and dogs have shown that high doses can lead to increased liver weight, which was reversible upon cessation of exposure.[2]

Table 3: Summary of Toxicological Data

| Endpoint | Species | Value | Source |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg bw | [12] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg bw | [12] |

| 90-day Oral NOAEL | Rat | 150 mg/kg bw/day | [4] |

| Reproductive Toxicity NOEL | Rat | 750 mg/kg/day | [5] |

Metabolism and Toxicokinetics

Following oral administration in rats, this compound is readily absorbed and metabolized.[12] The primary metabolic pathway involves the hydrolysis of the ester bonds to form 2,2,4-trimethyl-1,3-pentanediol (TMPD), which is then conjugated with glucuronic acid or sulfate.[12] Another major metabolite is the oxidation product, 2,2,4-trimethyl-3-hydroxyvaleric acid, and its conjugates.[12] The metabolites are primarily excreted in the urine. There is no indication of bioaccumulation with repeated exposure.[12]

Caption: Metabolic Pathway of this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of this compound. A common method involves using a capillary column, such as a DB-WAX or DB-5MS, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.[1][13]

Experimental Protocol: GC Analysis of Air Samples

-

Sample Collection: Air samples are collected by drawing a known volume of air through a sorbent tube, such as Chromosorb 106 or a charcoal tube.[1]

-

Sample Extraction: The analyte is extracted from the sorbent using a suitable solvent, typically carbon disulfide.[1]

-

GC Conditions:

-

Column: 60-m × 0.32-mm i.d. capillary DB-WAX with a 0.5-µm df.[1]

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 300 °C.

-

Oven Temperature Program: An initial temperature of 60°C held for 1 minute, followed by a ramp of 5°C/minute to 210°C, and then a ramp of 10°C/minute to 280°C, held for 15 minutes.[11]

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a series of known concentration standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides an alternative method for the analysis of this compound. This method is particularly suitable for pharmacokinetic studies.

Experimental Protocol: RP-HPLC Analysis

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Column: A C18 reverse-phase column.

-

Detection: UV detection at a suitable wavelength or mass spectrometry (MS).

-

Quantification: Similar to GC, quantification is based on a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a well-characterized compound with a favorable toxicological profile and a range of established industrial applications. Its properties as a non-phthalate plasticizer, coupled with its high stability and low volatility, make it a compound of interest for further investigation in specialized scientific fields, including the development of advanced materials and potentially as a pharmaceutical excipient. This guide provides a solid foundation of technical information to support such research endeavors. As with any compound being considered for new applications, particularly those involving biological systems, thorough, application-specific testing and validation are essential.

References

- 1. osha.gov [osha.gov]

- 2. vdh.virginia.gov [vdh.virginia.gov]

- 3. researchgate.net [researchgate.net]

- 4. ec.europa.eu [ec.europa.eu]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. echemi.com [echemi.com]

- 7. The toxicology and fate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. US4110539A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. This compound [webbook.nist.gov]

- 12. cpsc.gov [cpsc.gov]

- 13. Rapid Determination of Specific Migration Amount of this compound in Plastics for Food Contact by GC-MS [qikan.cmes.org]

Health and safety data for 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

An In-Depth Technical Guide to the Health and Safety of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)

Introduction: A Profile of a Multifunctional Diester

This compound (CAS No. 6846-50-0), commonly known as TXIB, is a primary high-boiling point, non-phthalate plasticizer and coalescing agent. It is a colorless, clear liquid with a faint, musty odor.[1][2] Its unique chemical structure, a di-ester of isobutyric acid and 2,2,4-trimethyl-1,3-pentanediol, imparts a range of desirable properties, including low viscosity, excellent hydrolytic stability, and compatibility with numerous polymers. These characteristics have led to its widespread use in a variety of applications, including as a plasticizer in PVC products like toys and food packaging, a viscosity control agent, and an intermediate in the synthesis of resins and surfactants.[3] Given its prevalence in both industrial and consumer products, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical.

This guide provides a comprehensive technical overview of the toxicological, ecotoxicological, and safety data for TXIB, synthesized from regulatory dossiers, safety data sheets, and scientific literature to support informed risk assessment and safe handling practices in a research and development setting.

Section 1: Physicochemical Characteristics

The physical and chemical properties of a substance are fundamental to understanding its potential for exposure and its environmental fate. TXIB is a stable liquid with a very low vapor pressure, indicating it does not evaporate readily at room temperature. It is insoluble in water but soluble in common organic solvents like acetone and benzene.[3][4]

| Property | Value | Source(s) |

| CAS Number | 6846-50-0 | [1][5] |

| Molecular Formula | C₁₆H₃₀O₄ | [1][6] |

| Molecular Weight | 286.41 g/mol | [1] |

| Appearance | Clear, colorless liquid with a musty odor | [1][7][8] |

| Boiling Point | 280 °C (536 °F) | [3] |

| Melting/Freezing Point | -70 °C (-94 °F) | [3] |

| Density | 0.941 g/mL at 25 °C | [8] |

| Vapor Pressure | 8.5 x 10⁻³ mmHg | [1][8] |

| Flash Point | 121-128 °C (250-262.4 °F) | [9] |

| Autoignition Temp. | 423-424 °C (793.4-795 °F) | |

| Water Solubility | Insoluble | [4][9] |

| log Kow (estimated) | 4.91 | [10] |

Section 2: Human Health Hazard Assessment

The assessment of human health risk involves understanding the substance's toxicokinetics—how the body processes it—and its toxicodynamics—the effects it has on the body.

Toxicokinetics: Absorption, Metabolism, and Excretion

For a substance to exert a systemic effect, it must first be absorbed. Toxicokinetic studies in rats show that orally administered TXIB is readily absorbed.[11][12] Following absorption, the molecule undergoes metabolic transformation, primarily through hydrolysis of its ester linkages.

The primary metabolic pathway involves successive esterase-mediated hydrolysis to first form 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and subsequently the parent glycol, 2,2,4-trimethyl-1,3-pentanediol (TMPD).[12] A major metabolite is also the oxidation product, 2,2,4-trimethyl-3-hydroxyvaleric acid.[12] These metabolites, along with a small amount of unchanged TXIB, are then conjugated with glucuronic acid and sulfates to increase their water solubility and facilitate excretion.[11][12] The majority of an administered dose is excreted via the urine, primarily within 72 hours, with no significant accumulation in the body expected with repeated exposure.[11][12]

Acute Toxicity

TXIB exhibits a low order of acute toxicity via oral and dermal routes. Studies consistently place the oral LD50 in rats at >2000 mg/kg, with one study reporting >3200 mg/kg.[12][13] Similarly, the dermal LD50 in rabbits is >2000 mg/kg.[10][12] Inhalation data from a rat study indicated a low concentration level (LCLo) of >0.12 mg/L, with no adverse effects observed at concentrations up to 5.3 mg/L for a 6-hour exposure.[10][14]

| Route | Species | Value | Classification | Source(s) |

| Oral | Rat (female) | LD50 > 2000 mg/kg | Not Classified | [10][13] |

| Dermal | Rabbit | LD50 > 2000 mg/kg | Not Classified | [10][12] |

| Inhalation | Rat | LCLo > 0.12 mg/L (6 hr) | Not Classified | [10][14] |

Irritation and Sensitization

-

Skin Irritation: TXIB is not considered a skin irritant in animal studies.[11] Some safety data sheets may caution that it can cause skin irritation, likely as a precautionary measure for prolonged or repeated contact.[2][7]

-

Eye Irritation: It is considered only slightly irritating to the eyes.[11] Standard laboratory practice of wearing eye protection should preclude any significant risk.

-

Skin Sensitization: Studies in both animals and human volunteers have shown that TXIB does not have skin-sensitizing properties.[11]

Repeated Dose Toxicity

Sub-chronic oral toxicity studies in rats identified the liver and kidneys as the primary target organs at high dose levels.[11][15] Observed effects included increased liver and kidney weights.[2][11] The kidney effects in male rats were identified as α2u-globulin nephropathy, a phenomenon specific to male rats and not considered relevant for human risk assessment.[11] The increased liver weights were deemed an adaptive response (enzyme induction) to high doses, as liver enzymes remained within a physiological range, and the effect was reversible.[2][11] A No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bw/day has been established from a 13-week oral study in rats.[11][16]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: TXIB has tested negative for mutagenicity in the Ames test and in several in vitro studies using mammalian cell lines, indicating it is not genotoxic.[11][15]

-

Carcinogenicity: No long-term carcinogenicity studies are available for TXIB.[11]

-

Reproductive & Developmental Toxicity: A screening study noted adverse reproductive effects at a dose level of 160 mg/kg bw/day.[11] However, another study established a NOEL of 750 mg/kg/day for reproductive toxicity.[15] A study specifically investigating birth defects in rats found no issues with the pups.[2] One safety data sheet classifies the substance as Reproductive Toxicity Category 2, suggesting suspected human reproductive toxicity, which warrants a cautious approach.[10]

Section 3: Environmental Hazard Assessment

Understanding the environmental impact is crucial for responsible chemical management and disposal.

Ecotoxicity

TXIB is classified as harmful to aquatic life with long-lasting effects.[6] It is considered moderately toxic to algae and daphnids, and slightly toxic to fish.[15]

| Organism | Test | Value | Source(s) |

| Fish (Lepomis macrochirus) | 96h LC50 | > 6 mg/L (NOEC) | [10] |

| Daphnia (Daphnia magna) | 21d NOEC (reproduction) | 3.2 mg/L | [15] |

| Algae | EC50 | 8.0 mg/L | [15] |

Environmental Fate

-

Persistence and Degradability: As an ester, hydrolysis is expected to be a significant environmental fate process. However, it is not considered readily biodegradable.

-

Bioaccumulation: With an estimated Bioconcentration Factor (BCF) of 800 and a high log Kow, the potential for bioconcentration in aquatic organisms is considered high, provided the compound is not metabolized.[10]

-

Mobility in Soil: The estimated Koc value of 490 suggests that TXIB is expected to have low mobility in soil, with adsorption being a significant process.[10]

Section 4: Safe Handling and Emergency Procedures

The low acute toxicity and low vapor pressure of TXIB simplify its handling, but adherence to good laboratory practice and appropriate personal protective equipment (PPE) is essential.

Exposure Controls and Personal Protection

The selection of PPE is contingent on the scale and nature of the work being performed. The following workflow provides a general guideline for laboratory and research professionals.

-

Engineering Controls: Handle in a well-ventilated place. Use a chemical fume hood for procedures that could generate aerosols or when heating the substance.[4][7]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile).[7][10]

-

Respiratory Protection: Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[10]

Storage and Stability

Store in a cool, dry, well-ventilated area away from heat and humidity. The material is stable under normal conditions and hazardous polymerization does not occur.[4][9] It is incompatible with strong oxidizing agents.[4]

Accidental Release and Disposal

-

Spill Response: For a small spill, absorb with an inert material (e.g., sand, sawdust) and place in a suitable, closed container for disposal.[9] Prevent the material from entering drains or surface water.[6][10]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10] Wear self-contained breathing apparatus (SCBA).[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Section 5: Experimental Protocol Example: In Vitro Skin Irritation Assessment

To provide a practical context for safety assessment, this section outlines the principles of an in vitro skin irritation test, such as the Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439). This method avoids animal testing while providing reliable data.

Principle: The causality behind this test is that irritant chemicals induce cytotoxicity in the keratinocytes of the skin epidermis. The RhE model mimics the biochemical and physiological properties of the upper human skin. Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt by the mitochondria of viable cells. An irritant substance will damage the cells, reducing their ability to convert MTT, thus providing a quantitative measure of irritation potential.

Methodology:

-

Model Preparation: Commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium.

-

Test Chemical Application: A precise volume (e.g., 25 µL) of TXIB (undiluted) is applied topically to the surface of the RhE tissue. A negative control (Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel. Each condition is typically tested in triplicate.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test chemical and then incubated in fresh medium for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

MTT Viability Assay: Tissues are transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol). The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

-

Data Interpretation: The cell viability for each tissue is expressed as a percentage relative to the negative control tissues. If the mean viability is ≤ 50%, the chemical is classified as a skin irritant.

This self-validating system, with its positive and negative controls, provides a trustworthy and ethically sound method for confirming the low skin irritation potential of substances like TXIB.

Conclusion

This compound (TXIB) is a chemical with low acute toxicity via oral, dermal, and inhalation routes. It is not a skin sensitizer and is, at most, a slight eye and skin irritant. Repeated high-dose exposure in animal studies indicates potential effects on the liver and kidneys, although the relevance of some findings to humans is low. It is not considered genotoxic. Environmentally, it is harmful to aquatic life with a high potential for bioaccumulation, necessitating careful handling to prevent release into waterways. For research and drug development professionals, adherence to standard chemical hygiene practices, including the use of appropriate PPE as dictated by the scale of work, ensures a high margin of safety when handling this compound.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. vdh.virginia.gov [vdh.virginia.gov]

- 3. osha.gov [osha.gov]

- 4. fishersci.com [fishersci.com]

- 5. SID 134988794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. echemi.com [echemi.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. cpsc.gov [cpsc.gov]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. egle.state.mi.us [egle.state.mi.us]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. Registration Dossier - ECHA [echa.europa.eu]

Role of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate as a plasticizer

An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) as a Plasticizer

Authored by a Senior Application Scientist

Foreword: Beyond Flexibility – A Molecular Approach to Polymer Modification

In the realm of polymer science, the transition of a rigid, often brittle polymer into a flexible, durable material is a testament to the power of molecular intervention. This transformation is orchestrated by a class of additives known as plasticizers. While often viewed simply as "softeners," their role is far more intricate, involving a delicate interplay of intermolecular forces, thermodynamics, and polymer chain dynamics. This guide delves into the specifics of one such molecule: this compound, commonly known as TXIB.

Unlike traditional phthalate-based plasticizers, which are facing increasing regulatory scrutiny, TXIB offers a unique, non-phthalate profile combined with exceptional performance characteristics.[1] This document is structured to provide researchers, scientists, and formulation experts with a comprehensive understanding of TXIB, moving from its fundamental chemical nature to its practical application and evaluation. We will explore not just what it does, but why and how it achieves its effects, providing the causal insights necessary for innovative material development.

Section 1: Fundamental Properties of TXIB

This compound (CAS No: 6846-50-0) is a colorless, organic liquid with a mild odor.[2][3] It is synthesized via the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid.[4] Its molecular structure is a key determinant of its function.

Caption: Chemical Structure of this compound (TXIB).

Physicochemical Data

The performance of a plasticizer is intrinsically linked to its physical properties. TXIB's most notable characteristic is its exceptionally low viscosity, which is a significant advantage in many processing applications.[5]

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₆H₃₀O₄ | - | [2][6] |

| Molecular Weight | 286.41 | g/mol | [2][6] |

| Appearance | Colorless, transparent liquid | - | [2][7] |

| Viscosity @ 25°C | 9 (typical) | cP (mPa·s) | [8][9] |

| Boiling Point | ~281 | °C | [3][9] |

| Freezing/Melting Point | -70 | °C | [3][9] |

| Specific Gravity @ 20°C/20°C | 0.942 - 0.948 | - | [10] |

| Flash Point (Open Cup) | ~136 - 143 | °C | [3][10] |

| Vapor Pressure @ 25°C | < 0.01125 | mmHg | [3] |

| Purity | ≥ 99.0 | % | [7][11] |

| Water Solubility | Low / Insoluble | - | [9] |

Section 2: The Mechanism of Plasticization

At the molecular level, rigid polymers like unplasticized polyvinyl chloride (uPVC) are characterized by strong intermolecular forces (van der Waals forces, dipole-dipole interactions) that hold the long polymer chains in a tightly packed, entangled state. This restricts chain mobility, resulting in a hard and brittle material.

The primary function of a plasticizer is to disrupt these forces.[4] TXIB, being a polar ester, achieves this through the following mechanism:

-

Integration: When blended with a compatible polymer, TXIB molecules insert themselves between the polymer chains.

-

Intermolecular Force Disruption: The polar ester groups on the TXIB molecule interact with the polar sites on the polymer chains (e.g., the C-Cl bond in PVC). This shields the polymer chains from each other, effectively weakening the chain-to-chain intermolecular attractions.

-

Increased Free Volume: The presence of the plasticizer molecules increases the spacing between polymer chains, creating more "free volume."

-

Enhanced Chain Mobility: With reduced intermolecular forces and increased free volume, the polymer chains can more easily slide past one another. This increased mobility manifests macroscopically as increased flexibility, extensibility, and processability.[12]

Caption: Mechanism of TXIB action, increasing polymer chain mobility.

Polymer Compatibility: The Role of Polarity

A plasticizer's effectiveness is contingent on its compatibility with the host polymer. The principle of "like dissolves like" is paramount.[13]

-

Polar Polymers (PVC, Polyesters): TXIB is a polar ester. It exhibits excellent compatibility with polar polymers like PVC, integrating seamlessly at any ratio.[13] The polar ester functional groups in both the plasticizer and polymers like polyesters create strong attractive forces, ensuring a stable, homogenous blend.[13]

-

Non-Polar Polymers (Polyethylene): In contrast, TXIB is incompatible with non-polar polymers such as polyethylene. Polyethylene's hydrocarbon backbone lacks polar groups for the TXIB to interact with, leading to phase separation.[13]

This compatibility is often quantified using Hansen Solubility Parameters (HSP). A close match between the HSP values of the plasticizer and the polymer predicts good compatibility.[13]

Section 3: Performance Characteristics in Application

While classified as a primary plasticizer, TXIB's unique properties often lead to its use as a specialty additive or co-plasticizer to achieve specific performance targets, particularly in PVC plastisols.[9][11]

Viscosity Reduction in Plastisols

A PVC plastisol is a suspension of fine PVC particles in a liquid plasticizer. Its viscosity is a critical processing parameter. TXIB is the lowest viscosity plasticizer available to the flexible PVC industry.[5]

-

Causality: When substituted for a portion of a more viscous general-purpose plasticizer (like DOP or DOTP), TXIB significantly lowers the overall viscosity of the plastisol.[8][14] This allows for easier processing, such as improved flow into intricate molds.[15][16]

-

Economic Advantage: The lower viscosity enables the addition of higher levels of inexpensive fillers, such as calcium carbonate, without exceeding the desired processing viscosity.[14][17] This can lead to substantial cost savings in the final formulation.[14][16]

Surface Properties and Efficiency

-

Dry Surface Finish: TXIB imparts a distinctively dry, non-tacky surface to finished vinyl products, which is highly desirable in consumer goods like flooring, wall coverings, and artificial leather.[5][9]

-

Stain Resistance: Formulations containing TXIB exhibit excellent resistance to staining.[5][18]

-

Plasticizing Efficiency: Its efficiency is generally considered equal to that of DOP, meaning it can be substituted into a vinyl formulation easily without requiring significant adjustments to achieve similar flexibility and physical properties.[5][19]

Comparison with Other Plasticizers

| Feature | TXIB | DOTP (Dioctyl Terephthalate) | DOP (Dioctyl Phthalate) |

| Chemical Type | Non-Phthalate Diester | Non-Phthalate Terephthalate | Phthalate Ester |

| Primary Role | Viscosity reducer, co-plasticizer[9] | Primary plasticizer[9] | Primary plasticizer |

| Viscosity @ 25°C | ~9 mPa·s [9] | ~63 mPa·s[9] | ~80 mPa·s |

| Boiling Point | ~281 °C[9] | ~383 °C[9] | ~385 °C |

| Volatility | Higher than DOTP/DOP | Low[12] | Low |

| Migration Resistance | Lower than DOTP[9] | Excellent[9][12] | Good |

| Key Advantage | Unmatched viscosity reduction, cost savings via filler loading, dry surface finish[14][20] | Excellent thermal stability, low migration, good for food contact/medical[9][12] | Historically the benchmark, good all-around performance |

| Regulatory Status | Favorable, non-phthalate[2] | Favorable, non-phthalate[12] | Under increasing regulatory scrutiny |

Section 4: Experimental Protocol for Performance Evaluation

To validate the efficacy of TXIB in a formulation, a systematic experimental approach is required. This protocol describes the preparation and testing of a model PVC plastisol.

Objective

To quantify the effect of substituting a primary plasticizer with TXIB on the viscosity of a PVC plastisol and the physical properties of the resulting fused vinyl sheet.

Materials & Equipment

-

PVC dispersion resin

-

Primary plasticizer (e.g., DOTP)

-

TXIB (this compound)

-

Calcium Carbonate (filler)

-

Heat stabilizer

-

Planetary mixer with vacuum capabilities

-

Brookfield viscometer (or equivalent rheometer)

-

Constant temperature bath (25°C)

-

Casting plates and knife coater

-

Forced-air oven for fusion

-

Shore A Durometer for hardness testing

-

Universal Testing Machine for tensile properties (ASTM D638)

Experimental Workflow

Caption: Workflow for evaluating TXIB's performance in a PVC plastisol.

Step-by-Step Methodology

-

Formulation: Prepare at least two formulations. A control using 100 parts PVC resin, 60 parts primary plasticizer (DOTP), 20 parts filler, and 3 parts stabilizer. For the test formulation, substitute 15 parts of DOTP with 15 parts of TXIB (total plasticizer level remains at 60 parts).

-

Mixing: Add the liquid plasticizers and stabilizer to the mixing bowl. While mixing at low speed, slowly add the PVC resin and filler. Once all components are added, increase speed and mix for 25 minutes.[14]

-

Deaeration: Transfer the plastisol to a vacuum chamber and deaerate for 10 minutes to remove entrapped air, which can affect viscosity readings and create defects in the final product.[14]

-

Viscosity Testing: Place a sample of the deaerated plastisol in a constant temperature bath at 25°C for at least one hour.[14] Measure the viscosity using a Brookfield viscometer, recording the value in centipoise (cP).

-

Fusion: Cast the plastisol onto a release-coated steel plate to a uniform thickness. Place the plate in a preheated oven and fuse according to a set time/temperature profile (e.g., 180°C for 5 minutes).

-

Property Testing: After conditioning the fused vinyl sheets for 24 hours, perform physical tests. Measure Shore A hardness at multiple points. Die-cut dumbbell-shaped specimens for tensile testing and measure tensile strength and elongation at break.

-

Analysis: Compare the results. A successful outcome will show a significant decrease in plastisol viscosity for the TXIB formulation with negligible or acceptable changes in hardness, tensile strength, and elongation compared to the control.[14]

Section 5: Safety and Environmental Profile

TXIB is recognized as a non-toxic, non-phthalate plasticizer, making it a suitable choice for applications with higher safety requirements, such as toys, medical materials, and food packaging components.[7][15]

-

Low Toxicity: Toxicological data indicates a low toxicity profile.[21][22] It is not a skin irritant or sensitizer in animal and human studies.[22]

-

Environmental Impact: It is considered readily biodegradable.[23] Its low vapor pressure means it contributes minimally to Volatile Organic Compound (VOC) emissions, which is advantageous for meeting air quality regulations, especially in coatings and indoor applications.[23][24]

-

Regulatory Standing: As a non-phthalate, it is an attractive alternative to plasticizers like DOP, which are facing increasing health and environmental concerns.[1][9]

Conclusion

This compound (TXIB) is more than just a plasticizer; it is a high-performance formulation additive that offers unique solutions to common processing challenges. Its primary strength lies in its unparalleled ability to reduce the viscosity of PVC plastisols, which not only enhances processability but also creates economic advantages by allowing for higher filler loading.[14][20] This, combined with its capacity to impart a desirable dry surface finish, excellent stain resistance, and a favorable safety profile, makes TXIB a critical tool for formulators.[5] Understanding its mechanism of action and performance characteristics enables scientists and researchers to leverage its full potential in creating advanced, cost-effective, and safer polymer-based materials.

References

- 1. nbinno.com [nbinno.com]

- 2. High Purity TXIB this compound For PVC Coatings And Adhesives - BLi-T [blitchem.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. This compound | 6846-50-0 | Benchchem [benchchem.com]

- 5. jcchem.co.kr [jcchem.co.kr]

- 6. This compound | C16H30O4 | CID 23284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mpfs.io [mpfs.io]

- 8. specialchem.com [specialchem.com]

- 9. bastone-plastics.com [bastone-plastics.com]

- 10. scribd.com [scribd.com]

- 11. bastone-plastics.com [bastone-plastics.com]

- 12. specialchem.com [specialchem.com]

- 13. bastone-plastics.com [bastone-plastics.com]

- 14. eastman.com [eastman.com]

- 15. haihangchem.com [haihangchem.com]

- 16. eastman.com [eastman.com]

- 17. TXIB Formulation Additive | Eastman [eastman.com]

- 18. specialchem.com [specialchem.com]

- 19. ulprospector.com [ulprospector.com]

- 20. bastone-plastics.com [bastone-plastics.com]

- 21. vdh.virginia.gov [vdh.virginia.gov]

- 22. ec.europa.eu [ec.europa.eu]

- 23. nbinno.com [nbinno.com]

- 24. vdh.virginia.gov [vdh.virginia.gov]

An In-depth Technical Guide to the Hydrolysis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate and its Byproducts

Introduction

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) is a non-phthalate plasticizer and coalescing agent with a wide range of industrial applications.[1] It is a colorless, clear liquid with a musty odor and is known for its excellent hydrolytic stability, which is a desirable characteristic for its use in products such as vinyl flooring, toys, adhesives, and coatings.[2][3][4] Despite its reputed stability, understanding the conditions under which TXIB can hydrolyze is critical for predicting its long-term performance, environmental fate, and potential for the formation of byproducts. This guide provides a comprehensive technical overview of the hydrolysis of TXIB, delving into the core chemical principles, reaction mechanisms, and the identification of its primary and secondary byproducts.

Core Principles of Ester Hydrolysis

The hydrolysis of an ester is a chemical reaction in which the ester is split into a carboxylic acid and an alcohol through the action of water.[5][6] This reaction can be catalyzed by either an acid or a base.[7]

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the hydrolysis of an ester is a reversible equilibrium reaction.[5][8][9] The mechanism is the reverse of Fischer esterification.[10] An excess of water is typically used to drive the equilibrium towards the products—the carboxylic acid and the alcohol.[5][8] The reaction begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction.[8][11] It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[12] This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide.[11] The carboxylic acid is then deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt, driving the reaction to completion.[8][11] For this reason, base-catalyzed hydrolysis is often the preferred method for preparative purposes.[13]

Hydrolysis of this compound (TXIB)

The hydrolysis of TXIB (C₁₆H₃₀O₄) involves the cleavage of its two ester linkages.[14] Given its structure, the hydrolysis will yield 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Molecular Structure of TXIB:

The reaction can proceed in two steps, with the initial hydrolysis of one ester group to form the monoester intermediate, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), followed by the hydrolysis of the second ester group.

Reaction Pathways

The hydrolysis of TXIB can be represented by the following general equations:

Step 1: Formation of the Monoester C₁₆H₃₀O₄ (TXIB) + H₂O ⇌ C₁₂H₂₄O₄ (TMPD-MIB) + C₄H₈O₂ (Isobutyric Acid)

Step 2: Complete Hydrolysis C₁₂H₂₄O₄ (TMPD-MIB) + H₂O ⇌ C₈H₁₈O₂ (2,2,4-Trimethyl-1,3-pentanediol) + C₄H₈O₂ (Isobutyric Acid)

The overall reaction is: C₁₆H₃₀O₄ (TXIB) + 2H₂O ⇌ C₈H₁₈O₂ (2,2,4-Trimethyl-1,3-pentanediol) + 2C₄H₈O₂ (Isobutyric Acid)

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of TXIB hydrolysis:

-

pH: The rate of hydrolysis is significantly dependent on the pH of the medium. The reaction is slowest at neutral pH and is accelerated by both acidic and basic conditions.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Catalyst: The presence of strong acids or bases will significantly catalyze the reaction.

-

Steric Hindrance: The bulky isobutyrate groups and the substituted pentanediol backbone may sterically hinder the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, contributing to TXIB's noted hydrolytic stability.

Byproducts of TXIB Hydrolysis

The primary and expected byproducts of complete TXIB hydrolysis are 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid. However, incomplete hydrolysis will result in the presence of the monoester, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), which is also used as a non-phthalate plasticizer.[2]

Primary Byproducts

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,2,4-Trimethyl-1,3-pentanediol | C₈H₁₈O₂ | 146.23 | Diol, used in the synthesis of polyesters and other polymers. |

| Isobutyric Acid | C₄H₈O₂ | 88.11 | Carboxylic acid with a characteristic unpleasant odor. |

| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | C₁₂H₂₄O₄ | 232.32 | Monoester, also a volatile organic compound (VOC).[2] |

Potential Secondary Byproducts

Under certain conditions, particularly at elevated temperatures, side reactions could potentially lead to the formation of other byproducts. For instance, the dehydration of 2,2,4-trimethyl-1,3-pentanediol could occur, although this would typically require more stringent conditions than those for hydrolysis.

Experimental Protocols for Hydrolysis Studies

Acid-Catalyzed Hydrolysis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a known amount of TXIB.

-

Reagent Addition: Add a measured excess of a dilute strong acid (e.g., 1 M H₂SO₄ or HCl). The excess water from the dilute acid drives the reaction forward.[5]

-

Heating: Heat the mixture to reflux for a specified period. The reaction progress can be monitored over time.

-

Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately cool the aliquots in an ice bath to stop the reaction.

-

Analysis: Analyze the composition of the aliquots using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amounts of TXIB, TMPD-MIB, 2,2,4-trimethyl-1,3-pentanediol, and isobutyric acid.

Base-Catalyzed Hydrolysis (Saponification) Protocol

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve a known quantity of TXIB in a suitable solvent (e.g., ethanol) to ensure miscibility with the aqueous base.

-

Reagent Addition: Add a stoichiometric excess of a strong base solution (e.g., 1 M NaOH or KOH).

-

Heating: Heat the mixture to reflux.

-

Monitoring: Monitor the reaction until completion, which can be indicated by the disappearance of the ester layer.

-

Workup:

-

Cool the reaction mixture.

-

To isolate the alcohol (2,2,4-trimethyl-1,3-pentanediol), distill it from the reaction mixture.[5]

-

To isolate the carboxylic acid, acidify the remaining solution with a strong acid (e.g., HCl) to protonate the carboxylate salt, then extract the isobutyric acid with a suitable organic solvent.

-

-

Analysis: Confirm the identity and purity of the products using spectroscopic methods (e.g., NMR, IR) and chromatographic techniques.

Analytical Methodologies

The quantitative analysis of the hydrolysis of TXIB and its byproducts is crucial for kinetic studies and for understanding the reaction mechanism.

Gas Chromatography-Mass Spectrometry (GC-MS)